molecular formula C22H20F2N4O2S B2863018 N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-62-5

N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2863018
CAS No.: 1251679-62-5
M. Wt: 442.48
InChI Key: VJSOTEOZNGTNMF-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiazolyl group

Preparation Methods

The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Substitution on the piperazine ring: The piperazine ring is functionalized by reacting it with 4-methoxyphenyl and 3-methylpiperidin-1-yl carbonyl groups through nucleophilic substitution reactions.

    Coupling reactions: The final step involves coupling the substituted piperazine with the thiazole derivative under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond in the piperidinyl carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication and function.

Comparison with Similar Compounds

Similar compounds to N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S/c1-14-7-15(2)9-20(8-14)28(13-17-10-18(23)12-19(24)11-17)31(29,30)21-5-4-6-27-16(3)25-26-22(21)27/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOTEOZNGTNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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